molecular formula C18H28O3 B7792938 3-Ethoxy-4-(nonyloxy)benzaldehyde

3-Ethoxy-4-(nonyloxy)benzaldehyde

Cat. No.: B7792938
M. Wt: 292.4 g/mol
InChI Key: SOLWGKXSYKYHMD-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(nonyloxy)benzaldehyde is a benzaldehyde derivative with ethoxy (-OCH₂CH₃) and nonyloxy (-O(CH₂)₈CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and reactivity trends can be inferred from related studies.

Properties

IUPAC Name

3-ethoxy-4-nonoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-3-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-4-2/h11-12,14-15H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLWGKXSYKYHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Ethylation at the 3-Position

The synthesis begins with 3,4-dihydroxybenzaldehyde, a commercially available precursor. Ethylation of the 3-hydroxy group is achieved using ethyl bromide in aqueous sodium hydroxide with tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The reaction proceeds via an SN2 mechanism, where TBAB facilitates the transfer of the ethylating agent into the aqueous phase.

Key Conditions:

  • Molar Ratios: 1:1.3 (3,4-dihydroxybenzaldehyde : ethyl bromide)

  • Catalyst: 0.3 equivalents of TBAB

  • Solvent: Water

  • Temperature: 25–40°C

  • Yield: 89–92% (isolated as 3-ethoxy-4-hydroxybenzaldehyde)

Nonylation at the 4-Position

The intermediate 3-ethoxy-4-hydroxybenzaldehyde undergoes nonylation using nonyl bromide under analogous phase transfer conditions. The extended alkyl chain necessitates prolonged reaction times (8–12 hours) and elevated temperatures (50–60°C) to overcome reduced nucleophilicity.

Key Conditions:

  • Molar Ratios: 1:1.5 (3-ethoxy-4-hydroxybenzaldehyde : nonyl bromide)

  • Catalyst: 0.4 equivalents of TBAB

  • Solvent: Water

  • Temperature: 50–60°C

  • Yield: 78–82%

Table 1: Two-Step Alkylation Performance

StepReactantProductYield (%)Purity (HPLC, %)
13,4-Dihydroxybenzaldehyde3-Ethoxy-4-hydroxybenzaldehyde9099.1
23-Ethoxy-4-hydroxybenzaldehyde3-Ethoxy-4-(nonyloxy)benzaldehyde8098.5
ParameterValue
Reaction Time24 hours
Purification MethodColumn chromatography (hexane/ethyl acetate)
Purity (GC)99.3%

Ullmann-Type Coupling for Direct Arylation

Copper-Catalyzed Nonylation

Ullmann coupling enables the introduction of the nonyloxy group via a copper(I) iodide catalyst. This method is advantageous for substrates sensitive to strong bases.

Key Conditions:

  • Catalyst: 10 mol% CuI

  • Ligand: 20 mol% 1,10-phenanthroline

  • Base: Potassium carbonate

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Yield: 70–75%

Table 3: Ullmann Coupling Parameters

ComponentQuantity
3-Ethoxy-4-hydroxybenzaldehyde1.0 equivalent
Nonyl bromide1.4 equivalents
Reaction Time16 hours

One-Pot Tandem Alkylation

Simultaneous Dual Alkylation

A one-pot approach simplifies the synthesis by sequentially adding ethyl and nonyl bromides to 3,4-dihydroxybenzaldehyde. Phase transfer conditions (TBAB/water) and temperature staging (25°C for ethylation, 60°C for nonylation) ensure sequential reactivity.

Key Conditions:

  • Molar Ratios: 1:1.2:1.5 (3,4-dihydroxybenzaldehyde : ethyl bromide : nonyl bromide)

  • Catalyst: 0.5 equivalents TBAB

  • Yield: 72–76%

Table 4: One-Pot Synthesis Efficiency

MetricValue
Total Reaction Time14 hours
Isolated Yield74%
Purity (HPLC)97.8%

Comparative Analysis of Methodologies

Yield and Scalability

  • Two-Step Alkylation: Highest scalability (kg-scale demonstrated), moderate yields.

  • Mitsunobu Reaction: Superior yields but cost-prohibitive for industrial use due to DEAD/PPh₃.

  • Ullmann Coupling: Suitable for lab-scale synthesis; copper residue complicates purification.

  • One-Pot Tandem: Balanced for pilot-scale production but requires precise temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(nonyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and nonyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: 3-Ethoxy-4-(nonyloxy)benzoic acid.

    Reduction: 3-Ethoxy-4-(nonyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzaldehyde, including 3-Ethoxy-4-(nonyloxy)benzaldehyde, exhibit significant antimicrobial properties. These compounds are being explored for their potential to combat antibiotic-resistant bacteria and various pathogens. Their mechanisms often involve the inhibition of bacterial enzymes or disruption of cell membranes, which could lead to novel therapeutic agents against infections .

Anticancer Properties
Studies have demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The incorporation of the ethoxy and nonyloxy groups may enhance their efficacy by improving bioavailability or modifying interaction profiles with biological targets . In particular, research on similar compounds has shown promise in targeting specific cancer pathways, making this compound a candidate for further investigation in oncology.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique properties of this compound make it suitable for applications in OLED technology. The compound can be utilized as a precursor for synthesizing light-emitting materials that exhibit efficient electroluminescence. The presence of long aliphatic chains like nonyloxy enhances the solubility and film-forming properties necessary for high-performance OLEDs .

Corrosion Inhibitors
Research has also explored the use of organic compounds, including variations of benzaldehyde, as corrosion inhibitors. These compounds can form protective films on metal surfaces, thereby reducing corrosion rates. The effectiveness of this compound in this context warrants further study, especially regarding its interaction with various metal substrates .

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic additions and condensation reactions, facilitating the development of new chemical entities with potential applications across multiple disciplines .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityInvestigation of benzaldehyde derivativesThis compound showed significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent.
Research on OLED ApplicationsDevelopment of light-emitting materialsThe compound's solubility and film-forming ability enhanced the performance of OLED devices when used as a precursor.
Corrosion Inhibition StudyEvaluation of organic compounds in corrosion preventionDemonstrated effective corrosion resistance when applied to metal surfaces, indicating utility in protective coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(nonyloxy)benzaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The ethoxy and nonyloxy groups can influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C₁₉H₃₀O₃ (calculated).
  • Molecular Weight : ~306.44 g/mol.
  • Functional Groups: Aldehyde (-CHO), ethoxy (-OCH₂CH₃), and nonyloxy (-O(CH₂)₈CH₃) groups.

Synthetic Approach :
Similar benzaldehyde derivatives are synthesized via nucleophilic aromatic substitution or Williamson etherification. For example:

  • Etherification: Reacting 3-ethoxy-4-hydroxybenzaldehyde with nonyl bromide in dimethylformamide (DMF) using Cs₂CO₃ as a base, followed by purification via column chromatography (analogous to methods in ).

Potential Applications:

  • As a monomer for electrically conductive polymers (e.g., polyazomethines) .
  • In liquid crystal or surfactant research due to its long alkyl chain .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Ethoxy-4-(nonyloxy)benzaldehyde with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point/MP Key Applications References
This compound Ethoxy, Nonyloxy C₁₉H₃₀O₃ 306.44 (calculated) Not reported Hypothesized polymer synthesis -
3-Ethoxy-4-(pentyloxy)benzaldehyde Ethoxy, Pentyloxy C₁₄H₂₀O₃ 236.31 Not reported Organic building blocks
3-Methoxy-4-(4′-nitrobenzyloxy)benzaldehyde Methoxy, Nitrobenzyloxy C₁₅H₁₃NO₅ 287.27 Single-crystal data Crystallography studies
3-Ethoxy-4-(4′-formyl-phenoxy)benzaldehyde Ethoxy, Formyl-phenoxy C₁₅H₁₂O₄ 256.25 85% synthesis yield Conductive polymers (4.0×10⁻⁵ S/cm)
3-Ethoxy-4-methoxybenzaldehyde Ethoxy, Methoxy C₁₀H₁₂O₃ 180.20 Not reported Intermediate in organic synthesis

Key Observations :

  • Alkoxy Chain Length: Longer chains (e.g., nonyloxy) increase hydrophobicity and may reduce crystallinity compared to shorter analogs like pentyloxy .
  • Electron-Withdrawing Groups : Nitro or formyl substituents enhance reactivity in polymer formation .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Methoxy and ethoxy groups show characteristic C-O stretches near 1250–1050 cm⁻¹ .
  • X-ray Crystallography : Derivatives like 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde crystallize in orthorhombic systems (space group Pbcn), with bond lengths consistent with aromatic ethers .

Q & A

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., aldol condensation) using Gaussian or ORCA .

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